molecular formula C16H20N2O2S B6503487 4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide CAS No. 1421516-88-2

4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide

Cat. No.: B6503487
CAS No.: 1421516-88-2
M. Wt: 304.4 g/mol
InChI Key: PZHFQPWIMIIESM-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide is a benzamide derivative characterized by a dimethylamino group at the para position of the benzamide core and a 3-hydroxy-3-(thiophen-2-yl)propyl side chain.

Properties

IUPAC Name

4-(dimethylamino)-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)13-7-5-12(6-8-13)16(20)17-10-9-14(19)15-4-3-11-21-15/h3-8,11,14,19H,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHFQPWIMIIESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-(dimethylamino)benzoyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations and Physicochemical Properties

The compound’s unique combination of a dimethylamino group and thiophene-containing hydroxypropyl chain distinguishes it from related benzamides. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Melting Point (°C) Yield (%) MS (M+H+) Key References
4-(Dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide Dimethylamino, thiophen-2-yl-hydroxypropyl Not reported Not reported Not reported
N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide (4a) Thiophen-2-yl, aminocyclopropyl 198–200 63 367
5-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7t) Thiophen-3-yl, cyanophenyl-diazepane Not reported 39 459
ABT-737 (Venetoclax precursor) Chlorobiphenyl, sulfonyl-nitroaniline Not reported Not reported Not reported

Key Observations :

  • Thiophene Position : The target compound’s thiophen-2-yl group contrasts with thiophen-3-yl in compound 7t , which may influence electronic properties and binding interactions.
  • Synthetic Accessibility : Yields for analogs vary significantly; for example, compound 7t was synthesized in 39% yield , while 4a achieved 63% , suggesting differences in reaction efficiency.

Spectroscopic and Analytical Data

  • NMR and MS Profiles: Compound 4a () displays distinct ¹H NMR signals for the aminocyclopropyl group (δ 1.2–1.5 ppm) and thiophene protons (δ 7.2–7.4 ppm) . The target compound’s hydroxypropyl-thiophene moiety would likely show analogous thiophene signals but additional peaks for the hydroxyl group (~δ 2.5–4.0 ppm). Compound 7t () has an MS (M+H+) of 459, reflecting its larger diazepane-cyanophenyl substituent compared to simpler benzamides .

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